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Cat. No.: B8731499

Authored for Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for
the bifunctional organic compound, 4-Oxohexanal (CeH1002). The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering
valuable structural insights for its application in chemical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

1H NMR Data

The proton NMR spectrum of 4-Oxohexanal reveals the distinct chemical environments of the
hydrogen atoms within the molecule. The data, acquired from the Spectral Database for
Organic Compounds (SDBS), is summarized in Table 1.

Table 1: *H NMR Spectroscopic Data for 4-Oxohexanal
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Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz

1.06 Triplet 7.3 3H -CHs (H-6)
2.19 Singlet - 3H -COCHs (H-1)
2.48 Quartet 7.3 2H -CHz- (H-5)
2.53 Triplet 6.4 2H -CHa- (H-2)
2.76 Triplet 6.4 2H -CHz- (H-3)
9.77 Singlet - 1H -CHO (H-1)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

13C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in 4-

Oxohexanal. Table 2 summarizes the key chemical shifts.

Table 2: 13C NMR Spectroscopic Data for 4-Oxohexanal

Chemical Shift (6) ppm

Carbon Assignment

7.8 -CHs (C-6)

18.0 -CHa- (C-2 or C-3)
35.8 -CHa- (C-5)

42.8 -CHa- (C-2 or C-3)
202.0 -CHO (C-1)

209.1 >C=0 (C-4)

Data sourced from the Spectral Database for Organic Compounds (SDBS)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 4-Oxohexanal shows characteristic
absorption bands for its aldehyde and ketone functionalities. The major absorption peaks are
detailed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for 4-Oxohexanal

Wavenumber (cm~?) Intensity Assignment
2975, 2940, 2880 Medium C-H stretch (alkane)
2720 Weak C-H stretch (aldehyde)
C=0 stretch (aldehyde &
1715 Strong
ketone)
1460, 1410, 1365 Medium C-H bend (alkane)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. The mass spectrum of 4-Oxohexanal
was obtained via electron ionization (El). The prominent fragments are listed in Table 4.

Table 4. Mass Spectrometry (MS) Data for 4-Oxohexanal
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Possible Fragment

29 45 [CHOJ*

43 100 [CHsCO]*

57 40 [C2HsCOJ*

71 35 [M - C2HsO]* or [M - CsH7]*
85 15 [M - C2Hs]*

114 5 [M]* (Molecular lon)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Oxohexanal in an appropriate deuterated solvent (e.g., CDCIs) is prepared. The
1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts
are reported in parts per million (ppm) relative to an internal standard, typically
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the
sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is
recorded over the mid-infrared range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI),
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the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation. The resulting ions are separated based on their mass-to-
charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Oxohexanal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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